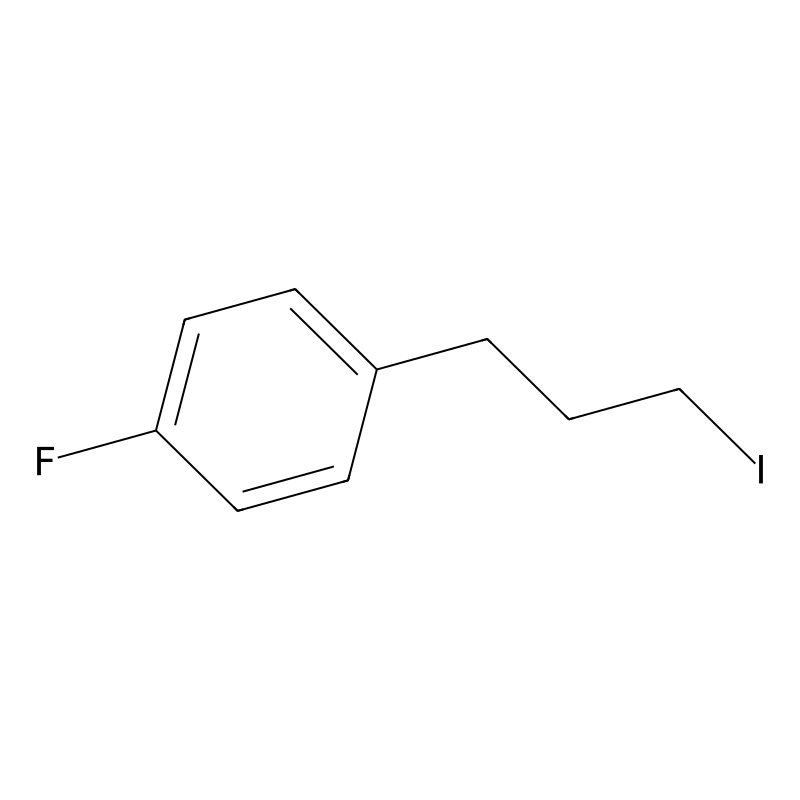1-Fluoro-4-(3-iodopropyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of a fluorine atom and an iodopropyl group makes 1-Fluoro-4-(3-iodopropyl)benzene an interesting building block for organic synthesis. The fluorine atom can participate in various reactions, while the iodopropyl group can be readily transformed into other functionalities. Researchers might utilize this compound as a starting material for the synthesis of more complex molecules with desired properties.
Material Science
Aromatic fluorinated compounds have been explored in material science for applications like organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic properties []. 1-Fluoro-4-(3-iodopropyl)benzene could potentially be investigated for similar applications, with the iodopropyl group serving as a site for further functionalization to tailor material properties.
Medicinal Chemistry
Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates []. While there's no evidence for the use of 1-Fluoro-4-(3-iodopropyl)benzene itself in drug development, researchers might explore its potential as a precursor for the synthesis of novel bioactive molecules.
1-Fluoro-4-(3-iodopropyl)benzene is an organic compound with the molecular formula C₉H₁₀FI and a molecular weight of 264.08 g/mol. This compound features a benzene ring substituted with a fluorine atom at the para position and a 3-iodopropyl group at the meta position. The presence of both halogen substituents (fluorine and iodine) makes it an interesting candidate for various
- Electrophilic Aromatic Substitution (EAS): The compound can undergo typical EAS reactions such as nitration, sulfonation, and halogenation due to the electron-withdrawing effects of the fluorine atom.
- Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. This is particularly relevant in reactions involving amines, where the fluorine is replaced by an amine group .
- Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira reactions, making it useful in the synthesis of more complex organic molecules .
Several methods have been reported for synthesizing 1-fluoro-4-(3-iodopropyl)benzene:
- Direct Halogenation: Starting from 4-(3-iodopropyl)benzene, fluorination can be achieved using fluorinating agents such as potassium fluoride in polar solvents.
- Iodofluorination: A palladium-catalyzed reaction can be employed to introduce both iodine and fluorine into alkenes or aromatic compounds .
- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving appropriate precursors that contain either iodine or fluorine functionalities.
1-Fluoro-4-(3-iodopropyl)benzene has potential applications in:
- Medicinal Chemistry: Its unique structure may allow it to act as a lead compound in drug discovery, particularly in developing pharmaceuticals targeting specific biological pathways.
- Material Science: The compound may be used in the synthesis of functional materials due to its electronic properties.
- Organic Synthesis: It serves as an intermediate in various organic transformations and synthetic routes to more complex molecules .
Interaction studies involving 1-fluoro-4-(3-iodopropyl)benzene are essential for understanding its behavior in biological systems. These studies could include:
- Receptor Binding Affinity: Evaluating how well the compound binds to specific biological receptors.
- Metabolic Stability Tests: Assessing how long the compound remains intact within biological systems before undergoing metabolism.
- Toxicological Studies: Investigating potential toxic effects associated with exposure to this compound.
Such studies would provide insights into its safety profile and therapeutic potential.
Several compounds share structural similarities with 1-fluoro-4-(3-iodopropyl)benzene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Fluoro-4-isopropylbenzene | C₉H₁₁F | Contains isopropyl group; lacks iodine |
| 1-Iodo-4-fluorobenzene | C₉H₈F | Contains iodine but lacks propyl chain |
| 4-Fluoroiodobenzene | C₉H₈F | Similar halogenated structure; no propyl group |
| 1-Fluoro-2-(3-iodopropyl)benzene | C₉H₁₁F | Different substitution pattern on benzene |
The unique combination of a fluorine atom and a 3-iodopropyl substituent distinguishes 1-fluoro-4-(3-iodopropyl)benzene from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this category .
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes have proven instrumental in constructing the iodopropyl-benzene framework through Suzuki-Miyaura and Negishi couplings. A notable example involves the reaction of 1-fluoro-4-iodobenzene with 3-iodopropylzinc bromide using a CPhos ligand-supported palladium catalyst, achieving 89% yield under mild conditions (80°C, THF solvent). This biaryldialkylphosphine ligand accelerates reductive elimination while suppressing β-hydride elimination, a common side reaction in secondary alkyl coupling.
Nickel catalysis offers complementary reactivity, particularly for challenging substrates. The Ni/Pyrox system enables asymmetric reductive aryl-acylation of unactivated alkenes, forming quaternary stereocenters with >90% enantiomeric excess in some cases. This method utilizes ortho-pyridinyl esters as acyl sources, demonstrating remarkable functional group tolerance for electron-deficient aryl halides.
Rhodium-Mediated Alkenylation Strategies
Rhodium catalysts show unique advantages in direct arene functionalization. A Rh(I)/Cu(II) co-catalytic system achieves benzene alkenylation using ethylene and dioxygen, producing styrene derivatives with turnover numbers exceeding 13,000. While not directly applied to 1-fluoro-4-(3-iodopropyl)benzene synthesis, this methodology suggests potential for analogous iodopropyl chain introduction through modified alkene feedstocks.








